molecular formula C6H3F3N2 B13457804 5-ethynyl-1-(trifluoromethyl)-1H-imidazole

5-ethynyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13457804
M. Wt: 160.10 g/mol
InChI Key: ZJNSBHSHRTUPAO-UHFFFAOYSA-N
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Description

5-ethynyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents. One common method involves the use of copper-catalyzed coupling reactions, where the imidazole derivative is reacted with ethynyl and trifluoromethyl reagents in the presence of a copper catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles .

Scientific Research Applications

5-ethynyl-1-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of its ethynyl and trifluoromethyl groups attached to an imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

5-ethynyl-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-10-4-11(5)6(7,8)9/h1,3-4H

InChI Key

ZJNSBHSHRTUPAO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CN1C(F)(F)F

Origin of Product

United States

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